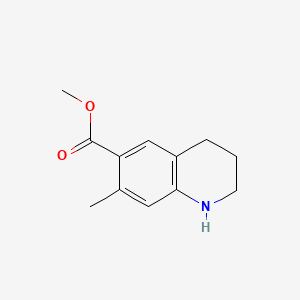
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate: is an organic compound with the molecular formula C12H15NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, cyclization, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential pharmacological properties, including its role as a precursor to bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways or diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the design of novel compounds with desired properties .
Mecanismo De Acción
The mechanism of action of Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
- 6-Methyl-1,2,3,4-tetrahydroquinoline
Comparison: Methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern on the tetrahydroquinoline ring.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 7-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-11-9(4-3-5-13-11)7-10(8)12(14)15-2/h6-7,13H,3-5H2,1-2H3 |
Clave InChI |
SZQXHUAMJNQHKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCN2)C=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
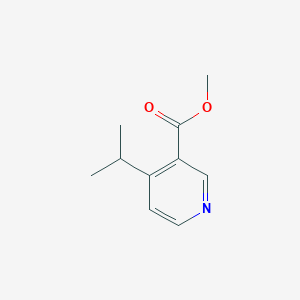
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
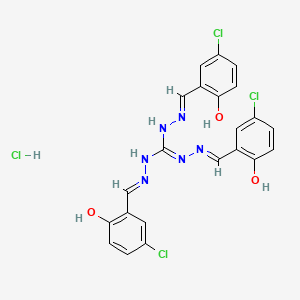
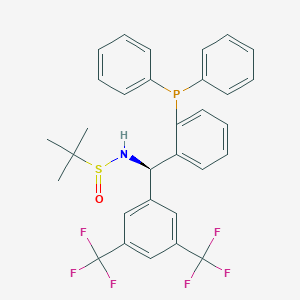
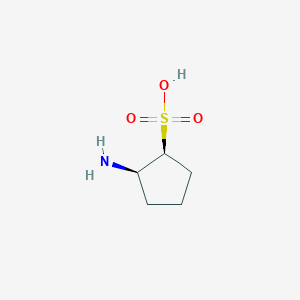
![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)
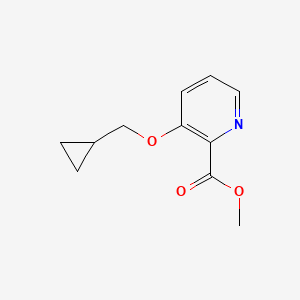

![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)
